Chemical structure and properties of 9-oxabicyclo[4.2.1]nonan-2-one
Chemical structure and properties of 9-oxabicyclo[4.2.1]nonan-2-one
This guide serves as a technical reference for 9-oxabicyclo[4.2.1]nonan-2-one , a bridged bicyclic ether-ketone.[1] It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's construction, reactivity, and role as a structural probe in neuropharmacology.
[1][2]
Introduction & Structural Significance
9-Oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) is a rigid bicyclic scaffold belonging to the hetero-bridged cyclononane family.[1] It represents the oxygen-containing analogue of the homotropane core found in Anatoxin-a , a potent cyanobacterial neurotoxin.[1]
While the nitrogenous homotropane (9-azabicyclo[4.2.1]nonane) is celebrated for its high affinity to nicotinic acetylcholine receptors (nAChRs), the 9-oxa analogue serves as a critical "negative control" and structural probe. By replacing the bridgehead nitrogen with oxygen, researchers eliminate the capacity for protonation and cation-
Key Chemical Identifiers
| Property | Data |
| IUPAC Name | 9-oxabicyclo[4.2.1]nonan-2-one |
| CAS Number | 19740-78-4 |
| Molecular Formula | C |
| Molecular Weight | 140.18 g/mol |
| Core Skeleton | Bicyclo[4.2.1]nonane (Heteroatom at position 9) |
| Chirality | Chiral (Resolvable enantiomers due to bridge asymmetry) |
Structural Analysis & Conformation
The [4.2.1] bicyclic system consists of a seven-membered ring (cycloheptane) bridged by a single atom (oxygen) at positions 1 and 6.
Conformational Rigidity
Unlike the parent cyclooctane, which is highly flexible, the 9-oxa bridge locks the molecule into a rigid conformation.
-
The Seven-Membered Ring: Typically adopts a distorted chair or twist-chair conformation to minimize transannular strain.[1]
-
The Bridge: The C1–O9–C6 bond angle is constrained, creating significant strain compared to acyclic ethers. This strain manifests in the reactivity of the bridgehead carbons.
-
Stereochemistry: The ketone at C2 introduces asymmetry.[1] The protons adjacent to the ketone (C3) and the bridgehead (C1) exhibit distinct coupling constants (
-values) in NMR due to the fixed dihedral angles.
Bredt's Rule Implications
While Bredt's rule strictly forbids double bonds at bridgeheads in small bicyclic systems, the [4.2.1] system is large enough to accommodate some bridgehead strain. However, enolization of the C2 ketone towards the C1 bridgehead is kinetically disfavored compared to enolization towards C3, preserving the bridgehead integrity.
Synthetic Methodologies
The synthesis of 9-oxabicyclo[4.2.1]nonan-2-one relies heavily on transannular cyclization reactions of cyclooctane derivatives.[1] The proximity of functional groups across the medium-sized ring (C1 and C5/C6 interaction) drives the formation of the ether bridge.
Route A: Transannular Oxidation of Cycloocta-1,5-diene (COD)
This is the most authoritative and scalable route.[1] It leverages the "pre-organized" conformation of COD complexes or oxidized derivatives.
-
Epoxidation/Hydrolysis: Starting from cis,cis-cycloocta-1,5-diene, mono-epoxidation followed by hydrolysis or direct reaction with peracids (e.g., trifluoroperacetic acid) generates hydroxy-cyclooctanone intermediates.[1]
-
Transannular Etherification: Under acidic conditions, a C5-hydroxyl group attacks the C1 position (often activated as an epoxide or ketone), closing the oxygen bridge.
-
Oxidation: The resulting 9-oxabicyclo[4.2.1]nonan-2-ol is oxidized (Jones oxidation or Swern) to the final ketone.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the commodity chemical COD to the target scaffold.
Figure 1: Standard synthetic route via transannular cyclization of cyclooctane precursors.
Reactivity Profile
Ketone Functionalization
The C2 ketone is the primary handle for derivatization.
-
Nucleophilic Addition: Grignard reagents and hydrides attack predominantly from the exo face (away from the oxygen bridge) due to steric shielding by the bridge, yielding endo-alcohols.
-
Wittig Olefination: Converts the ketone to the exocyclic alkene, a precursor for anatoxin-a analogs.[1]
Ether Bridge Stability
The oxa-bridge is chemically robust but can be cleaved under harsh Lewis acidic conditions (e.g., BBr
Rearrangements
The [4.2.1] system is susceptible to skeletal rearrangements.
-
Acid-Catalyzed: Treatment with strong protic acids can induce a hydride shift, contracting the ring to a bicyclo[3.3.1]nonane system (the isotwistane or adamantane pathway) if thermodynamic sinks exist.
Applications in Drug Discovery
The primary utility of 9-oxabicyclo[4.2.1]nonan-2-one is in Structure-Activity Relationship (SAR) studies for nicotinic agonists.[1]
The "Oxa-Switch" in Anatoxin-a
Anatoxin-a is a high-affinity agonist for
-
Cation-
Interaction: The protonated secondary amine (NH ) interacts with tryptophan residues in the receptor binding pocket.[1] -
Hydrogen Bonding: The ketone accepts a hydrogen bond.[1]
The 9-Oxa Analog:
-
Loss of Affinity: Replacing the NH with O removes the positive charge.[1] Studies show a dramatic drop in potency (
shifts from nM to M range). -
Mechanistic Insight: This confirms that the cationic nature of the bridgehead is essential for high-affinity binding, rather than just the steric bulk or the bicyclic geometry.[1]
Figure 2: Pharmacological comparison highlighting the critical role of the bridgehead atom.
Experimental Protocol: Synthesis of the Core
Note: This protocol is a synthesized standard procedure based on transannular cyclization methodologies (e.g., Cope et al., Wiseman et al.).
Objective: Synthesis of 9-oxabicyclo[4.2.1]nonan-2-ol (Precursor to the ketone).
-
Epoxidation: Dissolve cis,cis-cycloocta-1,5-diene (10 mmol) in CH
Cl . Add m-CPBA (1.1 equiv) at 0°C. Stir for 4 hours. -
Quench & Workup: Wash with NaHCO
and brine. Dry over MgSO . Isolate mono-epoxide. -
Cyclization: Dissolve the epoxide in aqueous dioxane containing catalytic H
SO . Heat to reflux for 12 hours. The acid catalyzes the opening of the epoxide and the transannular attack of the hydrated species. -
Purification: Extract with ether. The product, 9-oxabicyclo[4.2.1]nonan-2-ol, is purified by silica gel chromatography (Hexane/EtOAc gradient).
-
Oxidation to Ketone: Dissolve the alcohol in acetone.[1] Add Jones reagent dropwise at 0°C until the orange color persists.[1] Quench with isopropanol. Extract and purify to yield 9-oxabicyclo[4.2.1]nonan-2-one as a colorless oil or low-melting solid.[1]
References
-
Cope, A. C., & Peterson, P. E. (1959). Transannular Reactions in the Cyclooctane Series.[1][2] Journal of the American Chemical Society.[1] Link
-
Wonnacott, S., & Gallagher, T. (2006).[3] The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors.[1][3][4][5] Marine Drugs.[1][3][5] Link
-
Paquette, L. A., et al. (1970). Transannular cyclizations of cyclooctane derivatives.[1][2] Journal of Organic Chemistry.[1] (Contextual citation for [4.2.1] synthesis).
-
PubChem Compound Summary. (2024). 9-Oxabicyclo[4.2.1]nonan-2-ol.[1][6][7] National Center for Biotechnology Information.[1] Link
-
NIST Chemistry WebBook. 9-Oxabicyclo[4.2.1]nonane.[1] Standard Reference Data.[1][8] Link
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